(4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--dichlorotitanium (2/1)

Description

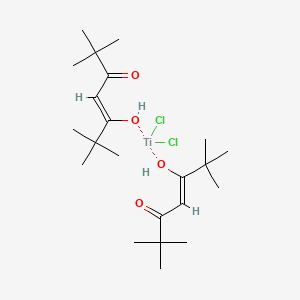

Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) (CAS: 53293-32-6) is an organometallic titanium(IV) complex with the formula (C₁₁H₁₉O₂)₂TiCl₂ and a molecular weight of 485.33 g/mol . It exists as orange crystals, melts at 127–129°C, and decomposes at 215°C under atmospheric pressure . The compound is moisture-sensitive and primarily employed as a catalyst in organic synthesis and precursor for titanium-containing thin films via chemical vapor deposition (CVD) . Its structure features two 2,2,6,6-tetramethyl-3,5-heptanedionato (TMHD) ligands, which enhance thermal stability and volatility—critical for high-temperature applications .

Properties

CAS No. |

53293-32-6 |

|---|---|

Molecular Formula |

C22H40Cl2O4Ti |

Molecular Weight |

487.3 g/mol |

IUPAC Name |

dichlorotitanium;bis((E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one) |

InChI |

InChI=1S/2C11H20O2.2ClH.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H;/q;;;;+2/p-2/b2*8-7+;;; |

InChI Key |

LRDNVKNHGUIQEV-FTHVFMQUSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.Cl[Ti]Cl |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.Cl[Ti]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) can be synthesized through the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.

Reduction: It can be reduced to lower oxidation state titanium species.

Substitution: The chlorine atoms in the compound can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .

Scientific Research Applications

Chemical Applications

Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) serves as a catalyst in various organic synthesis reactions. Its applications include:

- Polymerization Reactions : It is used in the polymerization of olefins and other monomers to produce high-performance polymers.

- Cross-Coupling Reactions : The compound facilitates the formation of carbon-carbon bonds in cross-coupling reactions, crucial for synthesizing complex organic molecules .

Case Study: Polymerization of Olefins

In a study published in Journal of Polymer Science, researchers demonstrated that using dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) as a catalyst significantly increased the yield and molecular weight of polyethylene produced from ethylene monomers .

Biological Applications

Research indicates potential biological applications of this titanium complex:

- Biological Imaging : The compound is explored as a contrast agent in medical diagnostics due to its ability to interact with biological tissues.

- Anticancer Research : Studies have shown that it can interact with DNA and proteins, suggesting potential as an anticancer agent by inducing apoptosis in cancer cells .

Case Study: Anticancer Activity

A recent investigation published in Cancer Research found that dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the disruption of cellular processes through metal-ligand interactions .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Thin Film Production : It serves as a precursor for titanium oxide thin films used in electronics and optics.

- Coatings : The compound is employed to create durable coatings for various materials due to its stability and protective properties .

Case Study: Thin Film Deposition

A study conducted by Materials Science and Engineering highlighted the effectiveness of using dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) in atomic layer deposition (ALD) processes for producing high-quality titanium dioxide films with uniform thickness and excellent optical properties .

Mechanism of Action

The mechanism by which Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) exerts its effects involves its ability to coordinate with various ligands and form stable complexes. This coordination can alter the electronic properties of the titanium center, making it an effective catalyst in various chemical reactions. The compound’s interaction with biological molecules is also of interest, as it can potentially disrupt cellular processes and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) (OTi(TMHD)₂)

- Formula : [Ti(O)(TMHD)₂] (C₂₂H₃₈O₅Ti), MW : 430.40–430.42 g/mol .

- Properties : Off-white powder; decomposes at 120–124°C .

- Applications : Used in CVD for TiO₂ thin films and as a catalyst in oxidation reactions. The oxo group (O²⁻) replaces chlorides, reducing Lewis acidity compared to the dichloro analogue .

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) (Ti(TMHD)₃)

Diisopropoxidebis(TMHD)titanium(IV) (Ti(Oi-Pr)₂(TMHD)₂)

- Formula : (C₁₁H₁₉O₂)₂(C₃H₇O)₂Ti, MW : 532.60 g/mol .

- Properties : White powder; moisture-sensitive .

- Applications : Combines alkoxide and TMHD ligands for tunable reactivity in sol-gel processes and optical coatings .

Thermal and Volatility Comparisons

| Compound | Melting Point (°C) | Decomposition Temp (°C) | Sublimation Conditions | Volatility Rank |

|---|---|---|---|---|

| Dichlorobis(TMHD)titanium(IV) | 127–129 | 215 | N/A | Moderate |

| OTi(TMHD)₂ | 120–124 | 120–124 (dec.) | N/A | Low |

| Ti(TMHD)₃ | N/A | N/A | 75°C/0.1 mmHg | High |

| Ti(Oi-Pr)₂(TMHD)₂ | N/A | N/A | N/A | High |

Catalytic Activity

- Dichlorobis(TMHD)Ti(IV) : Effective in Ziegler-Natta polymerization and olefin epoxidation due to strong Lewis acidity from chloride ligands .

- OTi(TMHD)₂ : Prefers oxidative transformations (e.g., alcohol-to-ketone) due to the oxo group’s electrophilicity .

- Ti(Oi-Pr)₂(TMHD)₂: Used in hybrid organic-inorganic coatings for controlled hydrolysis rates .

Thin-Film Deposition

- Dichlorobis(TMHD)Ti(IV) : Deposits TiN or TiOCl films at 300–500°C .

- OTi(TMHD)₂ : Forms TiO₂ films below 400°C, ideal for photovoltaic devices .

Comparison with Non-Titanium TMHD Complexes

| Metal TMHD Complex | Formula | Key Properties | Applications |

|---|---|---|---|

| [Mg(TMHD)₂] | Mg(C₁₁H₁₉O₂)₂ | Anhydrous, m.p. >250°C | MgO CVD precursors |

| [Cu(TMHD)₂] | Cu(C₁₁H₁₉O₂)₂ | Stable up to 200°C | Cu nanowire synthesis |

| [Ni(TMHD)₂] | Ni(C₁₁H₁₉O₂)₂ | Sublimes at 120°C/0.1 mmHg | Nickel oxide thin films |

- Notable Trend: Titanium TMHD complexes generally exhibit higher thermal stability than transition metals (e.g., Cu, Ni) but lower than alkaline earth metals (e.g., Mg) .

Biological Activity

Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV), commonly referred to as TMHDTiCl₂, is an organometallic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₂H₃₈Cl₂O₄Ti

- Molecular Weight : 485.33 g/mol

- Appearance : Orange crystalline solid

- Melting Point : 120-124 °C .

The biological activity of TMHDTiCl₂ primarily stems from its ability to act as a catalyst in various biochemical reactions. It has been shown to facilitate oxidation processes, which can influence cellular signaling pathways and metabolic activities.

- Catalytic Activity : TMHDTiCl₂ has been reported to act as a catalyst in oxidation reactions involving organic substrates, potentially leading to the formation of reactive oxygen species (ROS) .

- Interaction with Biomolecules : The compound can interact with proteins and nucleic acids, affecting their structure and function. This interaction may lead to modifications that can either promote or inhibit cellular processes.

Antioxidant Properties

Several studies have investigated the antioxidant properties of TMHDTiCl₂. Its ability to scavenge free radicals has been documented, suggesting potential applications in reducing oxidative stress in biological systems.

- Study Example : In vitro assays demonstrated that TMHDTiCl₂ could effectively reduce the levels of malondialdehyde (MDA), a marker of oxidative stress, in cultured cells .

Cytotoxicity and Cell Viability

Research has also focused on the cytotoxic effects of TMHDTiCl₂ on various cell lines. The findings indicate a dose-dependent relationship between the concentration of TMHDTiCl₂ and cell viability.

- Case Study : A study on human cancer cell lines showed that treatment with TMHDTiCl₂ resulted in significant cell death at higher concentrations, indicating its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

| 200 | 10 |

Application in Drug Development

Given its biological activity, TMHDTiCl₂ is being explored for potential therapeutic applications:

- Anticancer Therapy : The compound's cytotoxicity towards cancer cells suggests it could be developed into a chemotherapeutic agent.

- Antioxidant Formulations : Its ability to scavenge free radicals may allow for its incorporation into formulations aimed at reducing oxidative stress-related diseases.

Safety and Toxicology

While TMHDTiCl₂ exhibits promising biological activity, safety assessments are crucial for its application in medicine:

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) be validated during synthesis?

- Methodology :

- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm Ti and Cl content, ensuring stoichiometric ratios match the formula (CHClOTi) .

- FTIR Spectroscopy : Verify the presence of β-diketonate ligands by identifying characteristic C=O stretching (~1600 cm) and Ti–O bonding (~500 cm) .

- Single-Crystal XRD : Resolve the octahedral coordination geometry around Ti(IV) to confirm ligand arrangement and bond distances .

Q. What thermal analysis methods are suitable for studying its decomposition behavior?

- Methodology :

- Thermogravimetric Analysis (TGA) : Perform under inert (N) and oxidative (O) atmospheres to determine decomposition onset (~215°C) and residual products (e.g., TiO) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events during heating (e.g., ligand dissociation at 127–129°C) .

- Coupled Techniques : Use TGA-MS or TGA-FTIR to correlate mass loss with gaseous byproducts (e.g., CO, Cl) .

Q. How does solvent choice influence its reactivity in catalytic applications?

- Methodology :

- Solvent Screening : Test polar (THF, DMF) vs. nonpolar (toluene) solvents in model reactions (e.g., epoxidation or polymerization). Monitor reaction rates via H NMR or GC-MS .

- Stability Tests : Use UV-Vis spectroscopy to detect ligand exchange or solvolysis in protic solvents (e.g., MeOH) .

Advanced Research Questions

Q. What strategies optimize its performance as a precursor for TiO thin films via chemical vapor deposition (CVD)?

- Methodology :

- Vapor Pressure Tuning : Modify ligand substituents (e.g., replace Cl with isopropoxide) to enhance volatility, as seen in Di(isopropoxide)bis(TMHD)titanium(IV) (m.p. 127–129°C vs. 215°C decomposition) .

- Deposition Parameters : Optimize substrate temperature (200–400°C) and carrier gas flow rates to control film crystallinity (anatase vs. rutile) .

- In Situ Diagnostics : Use quadrupole mass spectrometry (QMS) during CVD to monitor precursor fragmentation and adjust conditions .

Q. How do ligand steric effects impact its catalytic activity in asymmetric organic transformations?

- Methodology :

- Comparative Studies : Synthesize analogs with bulkier ligands (e.g., 2,2,6,6-tetramethylheptanedionate vs. acetylacetonate) and test enantioselectivity in Diels-Alder reactions via chiral HPLC .

- DFT Calculations : Model ligand-Ti interactions to predict steric hindrance and transition-state geometries .

Q. What causes discrepancies in reported melting points (127–129°C vs. decomposition at 215°C)?

- Methodology :

- Purity Assessment : Re-crystallize the compound and re-analyze via DSC to rule out impurities or polymorphic forms .

- Controlled Atmosphere Testing : Repeat thermal analyses under strict anhydrous conditions to prevent hydrolysis-induced degradation .

Data Contradictions & Resolution

Q. Conflicting reports on moisture sensitivity: How to design experiments to clarify?

- Approach :

- Kinetic Studies : Expose the compound to controlled humidity levels (0–80% RH) and track degradation via FTIR (Ti–Cl bond hydrolysis) and XRD (amorphous vs. crystalline byproducts) .

- Stabilization Strategies : Test chelating additives (e.g., glyme) to inhibit hydrolysis, as demonstrated in strontium-TMHD adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.